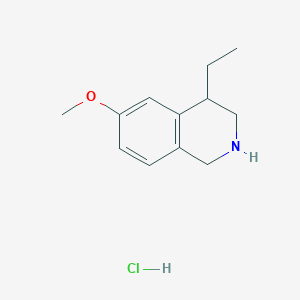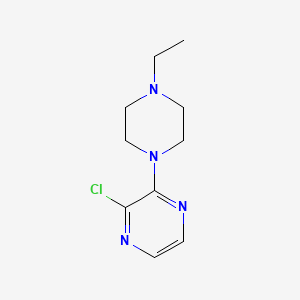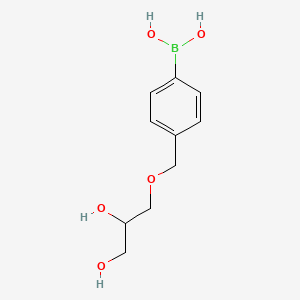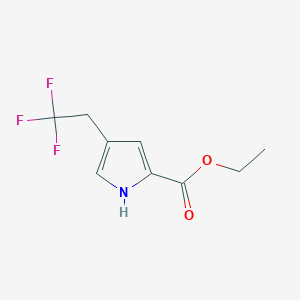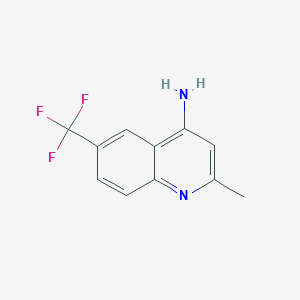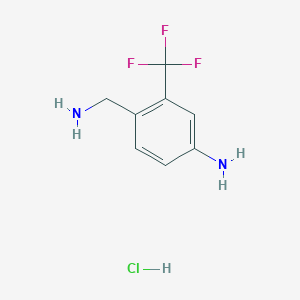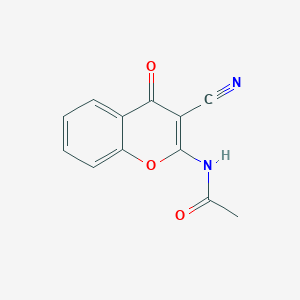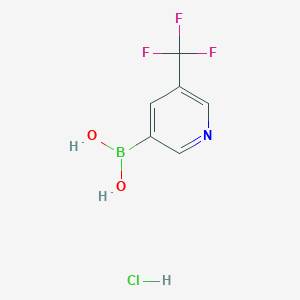
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the cyclopropyl ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a cyclopropylmethylamine derivative, while hydrolysis would produce cyclopropylmethanol .
Wissenschaftliche Forschungsanwendungen
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles in various biochemical pathways. The methanesulfonate group is a good leaving group, facilitating these reactions. The cyclopropyl ring provides stability and rigidity to the molecule, making it a valuable tool in studies involving molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropane 1-Carboxylic Acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
Cyclopropylmethylamine: This compound shares the cyclopropylmethyl group but lacks the methanesulfonate functionality.
Uniqueness
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is unique due to its combination of a cyclopropyl ring and a methanesulfonate group. This combination provides both stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H13NO5S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
[1-(methoxycarbonylamino)cyclopropyl]methyl methanesulfonate |
InChI |
InChI=1S/C7H13NO5S/c1-12-6(9)8-7(3-4-7)5-13-14(2,10)11/h3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
VKOSBGGVZMBHRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1(CC1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
